molecular formula C16H20N2O2 B4307704 3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one

3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one

Cat. No.: B4307704
M. Wt: 272.34 g/mol
InChI Key: FTWYCLDBEZGKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one is a synthetic organic compound that features a morpholine ring attached to an amino group, which is further connected to a phenyl-substituted cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the morpholine ring: This is usually done through a nucleophilic substitution reaction where the morpholine ring is introduced to the cyclohexene ring.

    Final functionalization: The amino group is introduced through an amination reaction, often using reagents like ammonia or amines under suitable conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Diels-Alder reactions: using optimized catalysts and conditions to ensure high yield and purity.

    Continuous flow reactors: for the Friedel-Crafts reactions to enhance efficiency and control.

    Automated synthesis platforms:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, or reduce the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Cyclohexane derivatives or alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its effects on cellular pathways and potential therapeutic benefits.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, while the phenyl and cyclohexene rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-(piperidin-4-ylamino)-5-phenylcyclohex-2-en-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-(morpholin-4-ylamino)-5-(4-methylphenyl)cyclohex-2-en-1-one: Similar structure with a methyl-substituted phenyl ring.

Uniqueness: 3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the morpholine ring with the phenyl-substituted cyclohexene ring makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-16-11-14(13-4-2-1-3-5-13)10-15(12-16)17-18-6-8-20-9-7-18/h1-5,12,14,17H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWYCLDBEZGKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC2=CC(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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